molecular formula C22H26N2O5 B2615615 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide CAS No. 921544-74-3

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide

Cat. No. B2615615
CAS RN: 921544-74-3
M. Wt: 398.459
InChI Key: NNZUWVJZMZTBNQ-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C22H26N2O5 and its molecular weight is 398.459. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Benzoxazepines

Benzoxazepines and their derivatives are synthesized through various chemical reactions, demonstrating the versatility and potential for modification to explore biological activities. The synthesis involves cyclization reactions of specific precursors, such as benzotriazolyl-pyrrolidinones and isoindolinones, leading to novel benzothiazepines and benzoxazepines (Katritzky et al., 2001; Almansour et al., 2016).

Antibacterial and Anticancer Properties

Benzoxepine-1,2,3-triazole hybrids have been evaluated for their potential antibacterial and anticancer activities. These compounds exhibited better activity against Gram-negative bacteria over Gram-positive strains and showed cytotoxicity against lung and colon cancer cell lines, indicating their potential as therapeutic agents (Kuntala et al., 2015).

Pharmacological Evaluation

Other studies focused on the pharmacological evaluation of related compounds, such as benzodiazepine derivatives, which have shown promising results in various models, highlighting their potential as antipsychotic agents and their ability to inhibit dopamine receptors, suggesting their utility in treating neurological disorders (Högberg et al., 1990).

Novel Syntheses and Potential Applications

The development of novel synthesis methods for related compounds has also been reported, including large-scale syntheses and the exploration of their photophysical properties, which could have implications for the development of new materials or therapeutic agents (Kucerovy et al., 1997; Petrovskii et al., 2017).

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-6-24-17-11-14(7-10-18(17)29-13-22(2,3)21(24)26)23-20(25)16-9-8-15(27-4)12-19(16)28-5/h7-12H,6,13H2,1-5H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZUWVJZMZTBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)OC)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide

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